![molecular formula C13H12N4OS B2610439 2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile CAS No. 338759-04-9](/img/structure/B2610439.png)
2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazole derivatives are important nitrogen heterocyclic compounds . They are widely used in medicinal chemistry due to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were synthesized . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .Molecular Structure Analysis
The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The coordination chemistry of Ru complexes with 2-(N-methyl-1H-1,2,4-triazol-5-yl)pyridine was a target of intensive research . Depending on the conditions, it can provide both N1 and N4 for coordination with ruthenium .Applications De Recherche Scientifique
Anticancer Agents
The compound is a derivative of 1,2,4-triazole, which has been synthesized and evaluated as a promising anticancer agent . Some of these derivatives have shown promising cytotoxic activity against Hela cell line .
Anticoagulant Properties
Acylated 1,2,4-triazol-5-amines, which are related to the compound, have been found to have anticoagulant properties and the ability to affect thrombin- and cancer-cell-induced platelet aggregation .
Electrochromic and Optical Devices
The compound’s electroactive framework can potentially be used in applications of electrochromic and optical devices .
Coordination Chemistry
The compound has been used in coordination chemistry, particularly in the synthesis of p-cymene Ru (II) complexes .
Multifunctional Materials
The compound has been used in the advancement of multifunctional materials through the incorporation of two flexible ligands and Co (II) metal ions .
Drug Discovery and Development
The compound’s structural features and properties, along with the possibility of introducing a plethora of substituents into the triazole ring, make it a valuable scaffold in the discovery and development of more effective and potent drugs .
Mécanisme D'action
Target of action
Compounds containing a 1,2,4-triazole ring, like this one, are often active pharmaceutical ingredients. They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Mode of action
The specific mode of action would depend on the exact target of the compound. The 1,2,4-triazole ring is known to interact with various biological targets through hydrogen bonding .
Biochemical pathways
Without specific information on the compound’s target, it’s difficult to say which biochemical pathways would be affected. Compounds with a 1,2,4-triazole ring are often involved in a wide range of biochemical processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the specific biological system in which it is used. The presence of the 1,2,4-triazole ring could potentially improve these properties .
Result of action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. Some 1,2,4-triazole derivatives have shown promising anticancer activity .
Safety and Hazards
Orientations Futures
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . The wide use of 1,2,4-triazole-derived ligands arises from specific features of their structure, properties, and from the possibility of introducing a plethora of substituents into the triazole ring .
Propriétés
IUPAC Name |
(2E)-4-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-4-(1,2,4-triazol-1-yl)pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-13(2,17-9-15-8-16-17)12(18)10(7-14)6-11-4-3-5-19-11/h3-6,8-9H,1-2H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURQBNJIQFFEQB-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C(=CC1=CC=CS1)C#N)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)/C(=C/C1=CC=CS1)/C#N)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide](/img/structure/B2610359.png)
![4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2610360.png)
![6-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2610362.png)
![5-chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2610363.png)
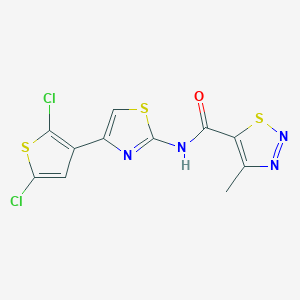
![3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2610365.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-methoxypyridin-3-yl)propanamide](/img/structure/B2610366.png)
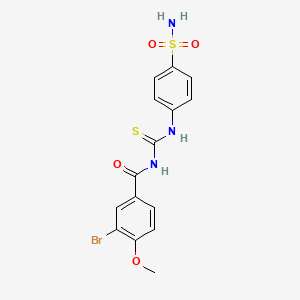
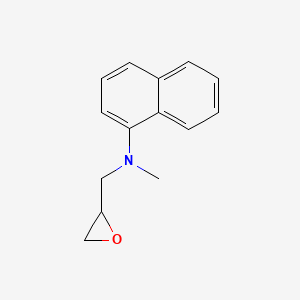
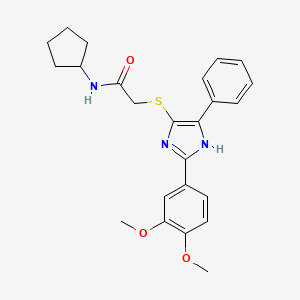

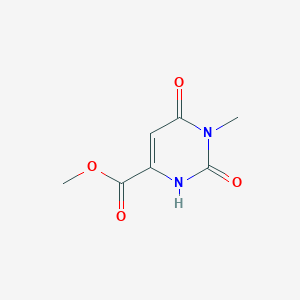
![(2S)-2-[3-(4-fluorophenyl)propanamido]-3-methylbutanoic acid](/img/structure/B2610378.png)
